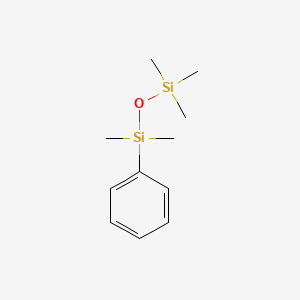

1,1,1,3,3-Pentamethyl-3-phenyldisiloxane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 147799. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

dimethyl-phenyl-trimethylsilyloxysilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20OSi2/c1-13(2,3)12-14(4,5)11-9-7-6-8-10-11/h6-10H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMNQQNTZDFYVGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O[Si](C)(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20OSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80164199 | |

| Record name | Pentamethylphenyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14920-92-4 | |

| Record name | Pentamethylphenyldisiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014920924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14920-92-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147799 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentamethylphenyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,1,1,3,3-Pentamethyl-3-phenyldisiloxane chemical properties

An In-Depth Technical Guide to the Chemical Properties of 1,1,1,3,3-Pentamethyl-3-phenyldisiloxane

Introduction: Unveiling a Versatile Siloxane Building Block

In the landscape of organosilicon chemistry, disiloxanes serve as fundamental building blocks for materials science, organic synthesis, and pharmaceutical development. Among these, this compound (CAS No. 14920-92-4) emerges as a compound of significant interest.[1][2] Its asymmetrical structure, featuring both robust methyl groups and a reactive phenyl moiety, imparts a unique combination of thermal stability, chemical reactivity, and steric influence.

This guide provides an in-depth exploration of the core chemical properties of this compound. Moving beyond a simple recitation of data, we will delve into the causality behind its behavior, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage its capabilities in their work. We will examine its physicochemical characteristics, spectroscopic signature, synthesis, and key applications, grounding our discussion in authoritative references and practical methodologies.

Caption: Molecular structure of this compound.

Core Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and application parameters. For this compound, the combination of a flexible siloxane backbone and bulky terminal groups results in a stable liquid with a well-defined property profile.

| Property | Value | Source |

| CAS Number | 14920-92-4 | [1][2] |

| Molecular Formula | C₁₁H₂₀OSi₂ | [1] |

| Molecular Weight | 224.45 g/mol | [1][2] |

| Appearance | Liquid | [3] |

| Purity | ≥95% | [1][2] |

| Storage | Sealed in a dry environment, 2-8°C | [1][2] |

| SMILES | C--INVALID-LINK--(C)O--INVALID-LINK--(C)C1=CC=CC=C1 | [1] |

| InChI Key | AMNQQNTZDFYVGH-UHFFFAOYSA-N | [4] |

Expert Insights on Stability and Handling: The Si-O-Si (siloxane) bond is characterized by high bond energy and flexibility, rendering the molecule thermally stable. However, like most siloxanes, it is susceptible to hydrolysis under strongly acidic or basic conditions, which can cleave the siloxane linkage. Therefore, it should be stored in a dry, inert atmosphere.[5] The phenyl group provides greater steric hindrance around one of the silicon atoms compared to a fully methylated siloxane like hexamethyldisiloxane, which can slightly modulate its reactivity and susceptibility to cleavage. Standard laboratory personal protective equipment (PPE), including gloves and safety glasses, should be employed during handling.

Spectroscopic Profile and Structural Elucidation

Confirming the identity and purity of this compound relies on a combination of spectroscopic techniques. The asymmetric nature of the molecule gives rise to a distinct and predictable spectral signature.

| Technique | Expected Chemical Shifts / Signals |

| ¹H NMR | ~7.2-7.6 ppm: Multiplet corresponding to the aromatic protons of the phenyl group. ~0.3-0.4 ppm: Singlet (6H) for the two methyl groups on the phenyl-substituted silicon. ~0.1 ppm: Singlet (9H) for the three methyl groups of the trimethylsilyl moiety. |

| ¹³C NMR | ~130-140 ppm: Signals for the quaternary and protonated carbons of the phenyl ring. ~1-2 ppm: Signal for the methyl carbons attached to the trimethylsilyl group. ~0-1 ppm: Signal for the methyl carbons attached to the phenyl-substituted silicon. |

| ²⁹Si NMR | Two distinct signals are expected due to the different chemical environments of the silicon atoms: one for the Si(CH₃)₃ group and another for the Si(CH₃)₂(Ph) group. |

| Mass Spec (EI) | Molecular Ion (M+): m/z = 224. Key fragments would include loss of a methyl group (M-15) at m/z = 209, and cleavage of the Si-O bond leading to characteristic silyl fragments. |

| IR Spectroscopy | ~1250 cm⁻¹: Strong Si-CH₃ bending. ~1050-1100 cm⁻¹: Strong, broad Si-O-Si stretching. ~3050-3070 cm⁻¹: C-H stretching of the aromatic ring. ~1425 cm⁻¹: Si-Phenyl absorption. |

Causality in Spectroscopy: The distinct chemical shifts in ¹H NMR for the two sets of methyl protons are a direct consequence of their different electronic environments.[6][7][8] The trimethylsilyl group's protons are more shielded compared to the methyl protons on the phenyl-substituted silicon, which is influenced by the anisotropic effect of the aromatic ring. This clear separation is a primary indicator of successful synthesis and purity.

Synthesis: A Protocol for Controlled Assembly

The synthesis of asymmetrical disiloxanes like this compound is typically achieved through the controlled condensation of a silanol with a chlorosilane. This method provides a high-yield, clean route to the desired product.

Caption: Experimental workflow for the synthesis of the target disiloxane.

Experimental Protocol: Synthesis via Silanol-Chlorosilane Condensation

This protocol is a self-validating system designed for high purity and yield.

-

Reactor Setup: Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of inert gas throughout the reaction.

-

Charging Reactants: To the flask, add dimethylphenylsilanol (1.0 eq) and anhydrous toluene. Cool the mixture to 0°C in an ice bath.

-

Base Addition: Add anhydrous pyridine (1.1 eq) to the cooled solution. Pyridine acts as a base to neutralize the HCl byproduct, driving the reaction to completion.

-

Controlled Addition: Add trimethylchlorosilane (1.05 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3 hours. A white precipitate of pyridinium hydrochloride will form.

-

Workup - Filtration: Filter the reaction mixture through a pad of celite to remove the pyridinium hydrochloride salt.

-

Workup - Washing: Transfer the filtrate to a separatory funnel and wash sequentially with cold 1M HCl, saturated sodium bicarbonate solution, and brine. This removes any remaining pyridine and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by vacuum distillation to yield this compound as a clear, colorless liquid.

Chemical Reactivity and Synthetic Applications

The utility of this compound stems from the distinct reactivity of its constituent parts: the stable trimethylsilyl group and the sterically demanding, electronically active dimethylphenylsilyl group.

1. Silylating Agent and Protecting Group:

The primary application in organic synthesis is as a silylating agent to protect hydroxyl groups. The dimethylphenylsilyl (Me₂PhSi) group offers distinct advantages over the more common trimethylsilyl (TMS) group.

-

Enhanced Stability: The Me₂PhSi group is significantly more stable to acidic conditions and less prone to hydrolysis than a TMS ether.[9] This increased robustness is due to the steric bulk of the phenyl group hindering the approach of reagents to the silicon atom.

-

Orthogonal Deprotection: This stability allows for selective deprotection strategies. A TMS group can often be cleaved under mild acidic conditions while leaving a Me₂PhSi group intact, a crucial tactic in multi-step synthesis.[9][10] Deprotection of the Me₂PhSi group typically requires stronger conditions, such as fluoride ion sources (e.g., TBAF).

Caption: Conceptual pathway for protection and deprotection of an alcohol.

2. Hydrosilylation Reactions:

While this specific molecule does not contain a reactive Si-H bond itself, its structural analogues are central to hydrosilylation, a powerful method for forming Si-C bonds.[11][12][13] Related compounds like 1,1,3,3-tetramethyldisiloxane are workhorse reagents in this field.[14][15][16] this compound can be synthesized from precursors involved in hydrosilylation and serves as a stable product or component in silicone formulations created via this chemistry. For instance, the reaction of an alkene with dimethylphenylsilane (Me₂PhSiH) is a common hydrosilylation reaction.[11][17]

3. Precursor to Phenyl-Functionalized Silicones:

The presence of the phenyl group makes this molecule a valuable precursor for creating phenyl-functionalized silicone polymers and materials. Phenyl groups along a polysiloxane chain increase the refractive index, improve thermal stability, and enhance resistance to radiation compared to standard polydimethylsiloxanes (PDMS).

Conclusion

This compound is more than just another siloxane; it is a specialized tool for the discerning chemist. Its well-defined physicochemical properties, predictable spectroscopic signature, and accessible synthesis make it a reliable component in the laboratory. The true value of this molecule lies in the nuanced reactivity conferred by the dimethylphenylsilyl group, which provides a robust and sterically hindered protecting group for alcohols, enabling advanced, selective synthetic strategies. For professionals in drug development and materials science, understanding and applying the unique properties of this compound can unlock new efficiencies and possibilities in molecular design and construction.

References

- 1. chemscene.com [chemscene.com]

- 2. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]

- 3. 1,1,1,3,3-Pentamethyldisiloxane | CymitQuimica [cymitquimica.com]

- 4. 14920-92-4(this compound) | Kuujia.com [nl.kuujia.com]

- 5. gelest.com [gelest.com]

- 6. forskning.ruc.dk [forskning.ruc.dk]

- 7. researchgate.net [researchgate.net]

- 8. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 9. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. scientificspectator.com [scientificspectator.com]

- 12. mdpi.com [mdpi.com]

- 13. revroum.lew.ro [revroum.lew.ro]

- 14. nbinno.com [nbinno.com]

- 15. 1,1,3,3-Tetramethyldisiloxane: A Versatile Compound for Efficient Chemical Transformations and Synthesis_Chemicalbook [chemicalbook.com]

- 16. Application of 1,1,3,3-Tetramethyldisiloxane_Chemicalbook [chemicalbook.com]

- 17. qualitas1998.net [qualitas1998.net]

An In-Depth Technical Guide to 1,1,1,3,3-Pentamethyl-3-phenyldisiloxane (CAS 14920-92-4)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1,1,1,3,3-Pentamethyl-3-phenyldisiloxane, a versatile organosilicon compound. As a Senior Application Scientist, this document synthesizes foundational chemical principles with practical, field-proven insights into its synthesis, characterization, and applications, particularly in the realms of organic synthesis and medicinal chemistry.

Introduction: The Architectural Versatility of Asymmetric Siloxanes

This compound, also known as (dimethyl-phenyl-silyl)oxy-trimethyl-silane, belongs to the family of disiloxanes, which are characterized by a Si-O-Si linkage.[1][2] Its structure is notable for its asymmetry, featuring a trimethylsilyl group on one silicon atom and a dimethylphenylsilyl group on the other. This structural arrangement imparts a unique combination of steric bulk and electronic properties, making it a valuable tool in synthetic chemistry.

The presence of the phenyl group introduces aromaticity and potential for electronic modulation, while the methyl groups contribute to its lipophilicity and stability. The Si-O bond, the cornerstone of its structure, is thermodynamically stable yet kinetically labile under specific conditions, a property that is elegantly exploited in its applications.[3]

Synthesis and Mechanistic Considerations

The synthesis of this compound is typically achieved through the condensation reaction of appropriate silanol and chlorosilane precursors. A plausible and commonly employed synthetic strategy involves the reaction of dimethylphenylsilanol with chlorotrimethylsilane or, alternatively, the reaction of trimethylsilanol with chlorodimethylphenylsilane.

The reaction proceeds via a nucleophilic attack of the hydroxyl group of the silanol on the silicon atom of the chlorosilane, leading to the formation of the disiloxane and elimination of hydrogen chloride.[4] The presence of a mild base, such as pyridine or triethylamine, is often beneficial to neutralize the generated HCl and drive the reaction to completion.

References

physical properties of 1,1,1,3,3-Pentamethyl-3-phenyldisiloxane

An In-depth Technical Guide to the Physical Properties of 1,1,1,3,3-Pentamethyl-3-phenyldisiloxane

Abstract

This technical guide provides a comprehensive overview of the core (CAS No. 14920-92-4). As a distinct organosilicon compound, its unique combination of a phenyl group and methyl groups attached to a disiloxane backbone imparts specific characteristics relevant to its application in advanced materials, synthetic chemistry, and formulation science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its molecular identity, key physical constants, and the scientific principles underlying their determination and significance.

Introduction and Molecular Identity

This compound is a specialized organosiloxane fluid. The structure is characterized by a flexible silicon-oxygen-silicon (siloxane) bond. One silicon atom is bonded to three methyl groups (a trimethylsilyl group), while the other is bonded to two methyl groups and one phenyl group. This asymmetric substitution is critical to its physical properties, differentiating it from more common polydimethylsiloxanes (PDMS) or symmetrical diphenylsiloxanes. The phenyl group introduces greater thermal stability and alters the refractive index and solubility compared to purely aliphatic siloxanes.

This compound, identified by the CAS number 14920-92-4, has the molecular formula C₁₁H₂₀OSi₂.[1] Its molecular structure is visualized below.

Caption: Molecular structure of this compound.

Summary of Physical Properties

The fundamental physical properties are summarized in the table below for quick reference. These values are critical for predicting the behavior of the material in various experimental and processing conditions.

| Property | Value | Source |

| CAS Number | 14920-92-4 | [1] |

| Molecular Formula | C₁₁H₂₀OSi₂ | [1] |

| Molecular Weight | 224.45 g/mol | [1] |

| Appearance | Liquid (inferred from typical siloxanes) | |

| Purity | ≥95% | [1] |

| Topological Polar Surface Area (TPSA) | 9.23 Ų | [1] |

| LogP (Octanol/Water Partition Coeff.) | 2.9502 | [1] |

| Rotatable Bonds | 3 | [1] |

| Hydrogen Bond Acceptors | 1 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

In-Depth Discussion of Physicochemical Parameters

Molecular Weight and Purity

The calculated molecular weight of 224.45 g/mol is a fundamental property derived from its molecular formula, C₁₁H₂₀OSi₂.[1] In a research and development context, verifying this molecular weight is a primary step in confirming the identity of the material. This is typically achieved via mass spectrometry.

The purity of the substance, commercially available at ≥95%, is a critical parameter for any application.[1] Impurities can significantly alter physical properties and reactivity. Gas chromatography (GC) is the standard method for assessing the purity of volatile siloxanes like this one, providing a quantitative measure of any residual starting materials or side-products from synthesis.

Polarity, Solubility, and Partition Coefficient (LogP)

The molecule's structure contains a polar Si-O-Si bond, but this is shielded by ten nonpolar methyl and phenyl hydrocarbon groups. The calculated Topological Polar Surface Area (TPSA) of 9.23 Ų is relatively small, indicating low overall polarity.[1] This structural feature dictates its solubility, making it miscible with nonpolar organic solvents (e.g., hexanes, toluene) and immiscible with water.

The octanol/water partition coefficient (LogP) of 2.9502 further quantifies this lipophilic character.[1] A positive LogP value of this magnitude confirms that the compound will preferentially partition into an oily or nonpolar phase rather than an aqueous one. This property is crucial in formulation science, where it might be used as a non-volatile, water-insoluble carrier or additive.

Storage and Handling

For maintaining chemical integrity, it is recommended to store this compound in a dry, sealed environment at 2-8°C.[1] This precaution minimizes potential hydrolysis of the siloxane bond, which can be catalyzed by strong acids or bases, and reduces the volatility of the compound.

Experimental Workflow: Property Validation

Ensuring the quality and identity of a chemical like this compound is paramount. The following workflow illustrates a self-validating system for material verification, grounded in the principles of analytical chemistry.

Caption: A typical workflow for the analytical validation of this compound.

This workflow is designed to be self-validating. For instance, a successful confirmation of the molecular weight by MS [D] must be supported by a structural confirmation from NMR [E] that accounts for all protons and carbons. Similarly, a purity assessment by GC [C] provides confidence that the physical properties being measured in [F] and [G] are truly representative of the target compound. This multi-faceted approach ensures the trustworthiness of the material before its use in sensitive research or development applications.

Conclusion

This compound is a low-polarity organosilicon fluid defined by its asymmetric structure. Its key physical properties—a molecular weight of 224.45 g/mol , lipophilicity (LogP ~2.95), and low polar surface area—are direct consequences of its molecular composition. These characteristics make it a valuable compound for applications requiring thermal stability, hydrophobicity, and compatibility with nonpolar systems. The analytical validation of these properties through a combination of chromatographic, spectroscopic, and physical measurement techniques is essential for ensuring its quality and performance in scientific and industrial settings.

References

1,1,1,3,3-Pentamethyl-3-phenyldisiloxane molecular structure

An In-depth Technical Guide to the Molecular Structure of 1,1,1,3,3-Pentamethyl-3-phenyldisiloxane

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular structure, properties, and characterization of this compound. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize organosilicon compounds in their work.

Introduction and Core Molecular Identity

This compound, identified by CAS Number 14920-92-4, is an asymmetrical organosilicon compound belonging to the disiloxane family.[1] Its structure is characterized by a flexible silicon-oxygen-silicon (Si-O-Si) backbone. This central linkage is substituted with a combination of methyl and phenyl groups, imparting unique chemical and physical properties. The molecule consists of a trimethylsilyl group [(CH₃)₃Si-] and a dimethylphenylsilyl group [(CH₃)₂C₆H₅Si-] bridged by an oxygen atom.[1][2] This asymmetry is key to its utility as a chemical intermediate and a building block for more complex silicone-based materials.

Physicochemical and Structural Properties

The molecular formula of this compound is C₁₁H₂₀OSi₂ with a molecular weight of 224.45 g/mol .[1] The presence of the lipophilic phenyl and methyl groups, combined with the polar Si-O bond, results in a compound with moderate polarity and specific solubility profiles.

Below is a diagram illustrating the two-dimensional structure of the molecule.

Caption: 2D Structure of this compound

Table 1: Key Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₀OSi₂ | [1] |

| Molecular Weight | 224.45 g/mol | [1] |

| CAS Number | 14920-92-4 | [1] |

| Topological Polar Surface Area (TPSA) | 9.23 Ų | [1] |

| LogP (Octanol-Water Partition Coeff.) | 2.95 | [1] |

| Hydrogen Bond Acceptors | 1 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Rotatable Bonds | 3 | [1][2] |

Spectroscopic Validation of Molecular Structure

The definitive structure of this compound is elucidated through a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework, and together they offer a self-validating confirmation of the compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is paramount for determining the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum provides a clear map of the hydrogen environments.

-

A sharp singlet is expected around δ 0.1 ppm integrating to 9 protons, corresponding to the three equivalent methyl groups of the trimethylsilyl moiety, (CH₃)₃Si-O-. These protons are highly shielded due to the electropositive nature of silicon.

-

Another distinct singlet appears slightly downfield, typically around δ 0.3-0.5 ppm , integrating to 6 protons. This signal represents the two equivalent methyl groups attached to the phenyl-substituted silicon atom, -Si(CH₃)₂Ph.

-

The aromatic protons of the phenyl group will appear as a complex multiplet in the range of δ 7.2-7.6 ppm , integrating to 5 protons. The ortho-, meta-, and para-protons will have slightly different chemical shifts due to their proximity to the silicon atom.

-

-

¹³C NMR: The carbon spectrum confirms the number of unique carbon environments.

-

Two signals are expected in the aliphatic region for the methyl groups attached to the silicon atoms.

-

Four signals are expected in the aromatic region, corresponding to the ipso-, ortho-, meta-, and para-carbons of the phenyl ring.

-

-

²⁹Si NMR: This technique directly probes the silicon atoms, providing definitive evidence for the disiloxane structure. Two distinct signals would be observed, one for each unique silicon environment, confirming the asymmetrical nature of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups and bonds within the molecule. The spectrum is dominated by absorptions related to the siloxane backbone and its organic substituents.

Table 2: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond | Vibration Type | Significance |

| ~3070, ~3050 | C-H (aromatic) | Stretch | Confirms the presence of the phenyl group. |

| ~2960, ~2900 | C-H (aliphatic) | Stretch | Corresponds to the methyl groups. |

| ~1590, ~1485, ~1430 | C=C (aromatic) | Stretch | Confirms the aromatic ring of the phenyl group.[3] |

| ~1260 | Si-CH₃ | Symmetric Deformation | A characteristic and strong band for methylsilicon compounds.[3] |

| 1080-1040 | Si-O-Si | Asymmetric Stretch | This is the most intense and defining band for disiloxanes, confirming the core structure.[3] |

| ~840, ~800 | Si-CH₃ | Rock | Further evidence of the methyl-silicon moieties.[3] |

| ~740, ~700 | C-H (aromatic) | Out-of-plane Bend | Characteristic of a monosubstituted benzene ring.[3] |

The presence of the very strong Si-O-Si stretching band is the most crucial piece of evidence from IR analysis for identifying the compound as a disiloxane.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which acts as a fingerprint for the molecule's structure.

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show the molecular ion peak at an m/z corresponding to the molecular weight (224.45).

-

Fragmentation Analysis: The fragmentation pattern provides robust structural confirmation. Key expected fragments include:

-

m/z 73: [(CH₃)₃Si]⁺, a very common and stable fragment indicating the trimethylsilyl group.

-

m/z 135: [(CH₃)₂SiPh]⁺, corresponding to the dimethylphenylsilyl cation.

-

M-15 (m/z 209): Loss of a methyl group, a typical fragmentation pathway for organosilanes.

-

Synthesis Pathway: A Validated Protocol

The synthesis of asymmetrical disiloxanes like this compound is typically achieved via a nucleophilic substitution at a silicon center. A robust and common method involves the condensation of a silanolate with a chlorosilane.

Expert Rationale:

This pathway is chosen for its high efficiency and control over the final product. The generation of the highly nucleophilic silanolate in situ, followed by reaction with the electrophilic chlorosilane, drives the reaction to completion. The use of an aprotic solvent is critical to prevent unwanted hydrolysis of the chlorosilane starting material, which would lead to the formation of undesired symmetrical disiloxanes.

Caption: Experimental workflow for the synthesis of PMPDS.

Step-by-Step Experimental Protocol:

-

Preparation of Sodium Trimethylsilanolate: To a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon), add anhydrous tetrahydrofuran (THF). Add sodium hydride (NaH) as a 60% dispersion in mineral oil. To this suspension, slowly add hexamethyldisiloxane. The reaction will generate hydrogen gas and should be performed in a well-ventilated fume hood. Stir the mixture at room temperature until the evolution of gas ceases, indicating the formation of sodium trimethylsilanolate.

-

Condensation Reaction: Cool the silanolate solution in an ice bath. Slowly add a solution of dimethylphenylchlorosilane in anhydrous THF dropwise to the flask.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the consumption of the starting materials.

-

Workup: Upon completion, carefully quench any remaining NaH with a small amount of isopropanol. Filter the reaction mixture through a pad of celite to remove the precipitated sodium chloride (NaCl).

-

Purification: Concentrate the filtrate under reduced pressure to remove the THF solvent. The resulting crude oil is then purified by vacuum distillation to yield pure this compound as a colorless liquid.

Relevance and Applications in Drug Development and Materials Science

While this compound itself is not a therapeutic agent, it serves as a valuable building block and intermediate in several advanced applications:

-

Polymer Chemistry: Phenyl-substituted siloxanes are incorporated into silicone polymers to modify their properties. The phenyl group increases the refractive index, enhances thermal stability, and improves resistance to radiation compared to standard polydimethylsiloxanes (PDMS).

-

Protecting Group Chemistry: The dimethylphenylsilyl group can be used as a protecting group in organic synthesis, offering different stability and cleavage conditions compared to more common silyl ethers.

-

Hydrosilylation Reactions: Related disiloxanes containing Si-H bonds are extensively used as mild and effective reducing agents in organic synthesis and for hydrosilylation reactions, which form the basis for manufacturing many silicone products, including elastomers and coatings.[4][5][6] Although this specific molecule lacks an Si-H bond, its synthesis and chemistry are closely tied to this field.

In the context of drug development, the biocompatibility of silicones makes them relevant for medical devices and drug delivery systems. The precise control over the properties of silicone materials, achieved by using well-defined building blocks like this compound, is critical for these applications.

Conclusion

The molecular structure of this compound is unequivocally defined by its asymmetrical Si-O-Si backbone functionalized with five methyl groups and one phenyl group. This structure is rigorously confirmed through a combination of NMR, IR, and MS spectroscopic techniques, each providing complementary and self-validating data. Its synthesis via the condensation of a silanolate and a chlorosilane represents a controlled and efficient method for its production. As a chemical intermediate, it provides a pathway to advanced silicone materials with tailored properties, underscoring its importance in both industrial and research settings.

References

- 1. chemscene.com [chemscene.com]

- 2. 14920-92-4(this compound) | Kuujia.com [nl.kuujia.com]

- 3. gelest.com [gelest.com]

- 4. 1,1,3,3-Tetramethyldisiloxane 97 3277-26-7 [sigmaaldrich.com]

- 5. 1,1,3,3-Tetramethyldisiloxane: A Versatile Compound for Efficient Chemical Transformations and Synthesis_Chemicalbook [chemicalbook.com]

- 6. Application of 1,1,3,3-Tetramethyldisiloxane_Chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis of 1,1,1,3,3-Pentamethyl-3-phenyldisiloxane

Foreword: The Strategic Importance of Phenyl-Substituted Disiloxanes

In the landscape of advanced materials and specialty chemicals, organosilicon compounds stand out for their remarkable versatility and unique physicochemical properties. Among these, 1,1,1,3,3-Pentamethyl-3-phenyldisiloxane occupies a significant niche. The strategic incorporation of a phenyl group onto the disiloxane backbone imparts a higher refractive index, enhanced thermal stability, and greater resistance to oxidative degradation compared to its purely aliphatic counterparts. These attributes make it a valuable intermediate in the synthesis of high-performance polymers, optical materials, and specialized fluids utilized in the pharmaceutical, electronics, and aerospace industries. This guide provides a comprehensive technical overview of the primary synthetic routes to this key molecule, grounded in fundamental chemical principles and supported by actionable experimental insights.

Core Synthetic Strategies: A Tale of Two Pathways

The synthesis of this compound is predominantly achieved through two robust and scalable methodologies: the co-hydrolysis of distinct chlorosilane precursors and the targeted condensation of a pre-formed silanol with a silylating agent. The choice between these pathways is often dictated by the desired purity of the final product, the scale of the reaction, and the availability of starting materials.

Methodology 1: Co-hydrolysis of Dichloromethylphenylsilane and Trimethylchlorosilane

This approach represents a direct and convergent route to the target disiloxane. The underlying principle involves the simultaneous hydrolysis of two different chlorosilanes, leading to the in-situ formation of silanol intermediates which then undergo condensation to form the desired siloxane bond.

Reaction Mechanism:

The reaction proceeds through a series of nucleophilic substitution and condensation steps. Dichloromethylphenylsilane first hydrolyzes to form the reactive intermediate, methylphenylsilanediol. Concurrently, trimethylchlorosilane hydrolyzes to trimethylsilanol. These silanols can then react with each other, or with unreacted chlorosilanes, in a condensation reaction to form the disiloxane, liberating water or hydrochloric acid as a byproduct. The use of a slight excess of trimethylchlorosilane can favor the formation of the desired unsymmetrical disiloxane and cap any remaining silanol groups.

Figure 1: Mechanism of co-hydrolysis.

Experimental Protocol:

-

Materials and Reagents:

-

Dichloromethylphenylsilane (≥98%)

-

Trimethylchlorosilane (≥99%)

-

Toluene (anhydrous)

-

Deionized Water

-

Sodium Bicarbonate (saturated aqueous solution)

-

Anhydrous Magnesium Sulfate

-

-

Equipment:

-

Three-neck round-bottom flask

-

Dropping funnel

-

Mechanical stirrer

-

Reflux condenser

-

Thermometer

-

Separatory funnel

-

-

Procedure:

-

A solution of dichloromethylphenylsilane (1.0 eq) and trimethylchlorosilane (1.1 eq) in anhydrous toluene is prepared in a three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser.

-

The flask is cooled in an ice bath to 0-5 °C.

-

Deionized water (2.5 eq) is added dropwise from the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C. Vigorous stirring is essential to ensure efficient mixing.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 4-6 hours.

-

The reaction mixture is transferred to a separatory funnel and the organic layer is washed sequentially with deionized water, saturated sodium bicarbonate solution, and finally with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by fractional distillation under vacuum to yield this compound as a colorless liquid.

-

Quantitative Data Summary:

| Parameter | Value |

| Reactants | |

| Dichloromethylphenylsilane | 1.0 equivalent |

| Trimethylchlorosilane | 1.1 equivalents |

| Deionized Water | 2.5 equivalents |

| Reaction Conditions | |

| Solvent | Toluene |

| Temperature | 0-10 °C (addition), RT (stirring) |

| Reaction Time | 6-8 hours |

| Product Characteristics | |

| Appearance | Colorless liquid |

| Molecular Weight | 224.45 g/mol [1][2] |

| Typical Yield | 75-85% |

| Purity (post-distillation) | >98% |

Methodology 2: Condensation of Phenyldimethylsilanol with Trimethylchlorosilane

This two-step approach offers greater control over the final product structure by first isolating the key silanol intermediate, phenyldimethylsilanol. This intermediate is then reacted with trimethylchlorosilane in a condensation reaction to form the target disiloxane.

Reaction Mechanism:

The synthesis begins with the controlled hydrolysis of dichloromethylphenylsilane to yield phenyldimethylsilanol. This is typically achieved in a biphasic system or with a weak base to neutralize the HCl byproduct, preventing premature self-condensation of the silanol. The isolated phenyldimethylsilanol is then reacted with trimethylchlorosilane in the presence of a base (e.g., pyridine or triethylamine) which acts as an acid scavenger, driving the reaction to completion.

Figure 2: Condensation of pre-formed silanol.

Experimental Protocol:

-

Part A: Synthesis of Phenyldimethylsilanol

-

A solution of dichloromethylphenylsilane (1.0 eq) in diethyl ether is added to a vigorously stirred mixture of diethyl ether and a saturated aqueous solution of sodium bicarbonate at 0 °C.

-

The mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature.

-

The organic layer is separated, washed with water, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield crude phenyldimethylsilanol, which can be purified by distillation or used directly in the next step.

-

-

Part B: Synthesis of this compound

-

Phenyldimethylsilanol (1.0 eq) and pyridine (1.1 eq) are dissolved in toluene in a round-bottom flask.

-

Trimethylchlorosilane (1.05 eq) is added dropwise to the solution at room temperature.

-

The reaction mixture is stirred at room temperature for 12-16 hours.

-

The precipitated pyridine hydrochloride is removed by filtration.

-

The filtrate is washed with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The final product is purified by vacuum distillation.

-

Quantitative Data Summary:

| Parameter | Value |

| Reactants (Part B) | |

| Phenyldimethylsilanol | 1.0 equivalent |

| Trimethylchlorosilane | 1.05 equivalents |

| Pyridine | 1.1 equivalents |

| Reaction Conditions | |

| Solvent | Toluene |

| Temperature | Room Temperature |

| Reaction Time | 12-16 hours |

| Product Characteristics | |

| Appearance | Colorless liquid |

| Molecular Weight | 224.45 g/mol [1][2] |

| Typical Yield (from silanol) | 85-95% |

| Purity (post-distillation) | >99% |

Product Validation: A Self-Validating System

The identity and purity of the synthesized this compound must be rigorously confirmed. A combination of spectroscopic techniques provides a self-validating system to ensure the product meets the required specifications.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an invaluable tool for assessing the purity of the final product and confirming its molecular weight. The gas chromatogram should show a single major peak corresponding to the target disiloxane. The mass spectrum will exhibit a characteristic fragmentation pattern, including the molecular ion peak (m/z = 224) and other significant fragments resulting from the cleavage of methyl groups and the siloxane bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides a clear fingerprint of the molecule's structure. The spectrum is expected to show a singlet for the nine protons of the trimethylsilyl group, a singlet for the six protons of the dimethylsilyl group, and a multiplet in the aromatic region for the five protons of the phenyl group.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbons attached to the silicon atoms and the characteristic signals for the aromatic carbons of the phenyl group.

-

²⁹Si NMR: Silicon NMR is particularly powerful for characterizing organosilicon compounds. The spectrum should display two distinct resonances corresponding to the two different silicon environments in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the Si-O-Si linkage (typically in the 1000-1100 cm⁻¹ region), Si-CH₃ bonds (around 1260 cm⁻¹ and 800-840 cm⁻¹), and the phenyl group (aromatic C-H and C=C stretching vibrations).

Safety and Handling of Key Reagents

A commitment to safety is paramount in any chemical synthesis. The primary reactants, dichloromethylphenylsilane and trimethylchlorosilane, are hazardous and require careful handling.

-

Dichloromethylphenylsilane: This compound is corrosive and reacts with moisture to release hydrochloric acid.[3] It can cause severe burns to the skin, eyes, and respiratory tract.[3] All manipulations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.

-

Trimethylchlorosilane: This is a flammable, volatile, and corrosive liquid that also reacts with moisture to produce hydrochloric acid.[4][5] It should be stored in a cool, dry, well-ventilated area away from sources of ignition.[4] Handling procedures must include the use of proper PPE and grounding of equipment to prevent static discharge.[4]

Conclusion: Enabling Innovation through Precise Synthesis

The synthesis of this compound, whether through co-hydrolysis or a silanol condensation route, is a foundational process for accessing a range of high-performance materials. A thorough understanding of the reaction mechanisms, meticulous execution of the experimental protocols, and rigorous characterization of the final product are essential for ensuring the quality and consistency required in research, development, and manufacturing. This guide provides the technical framework to empower scientists and engineers to confidently produce and utilize this versatile organosilicon building block.

References

- 1. 14920-92-4[this compound]- Acmec Biochemical [acmec.com.cn]

- 2. chemscene.com [chemscene.com]

- 3. Synthesis of bifunctional disiloxanes via subsequent hydrosilylation of alkenes and alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis of unsymmetrically and symmetrically functionalized disiloxanes via subsequent hydrosilylation of C≡C bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of unsymmetrically and symmetrically functionalized disiloxanes via subsequent hydrosilylation of C≡C bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Stability of 1,1,1,3,3-Pentamethyl-3-phenyldisiloxane

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Thermal Stability in Advanced Applications

1,1,1,3,3-Pentamethyl-3-phenyldisiloxane is a versatile organosilicon compound characterized by a flexible siloxane backbone and the presence of both methyl and phenyl substituents. This unique structure imparts a desirable balance of properties, including low surface tension, high lubricity, and, most importantly, significant thermal stability. The robustness of the silicon-oxygen bond, with a dissociation energy of approximately 452 kJ/mol, provides an inherent thermal advantage over typical carbon-carbon bonds (around 348 kJ/mol). The incorporation of a phenyl group further enhances this stability, making this disiloxane and related structures valuable in high-temperature applications such as heat transfer fluids, high-performance lubricants, and as functional moieties in the synthesis of advanced polymers and pharmaceutical intermediates.

This technical guide provides a comprehensive overview of the thermal stability of this compound, detailing the experimental methodologies for its assessment, expected thermal decomposition data, and the underlying degradation mechanisms.

Factors Influencing the Thermal Stability of Phenyl-Substituted Siloxanes

The thermal stability of siloxanes is not solely dependent on the Si-O bond energy but is a complex interplay of several structural factors. For this compound, the key determinants of its thermal behavior are:

-

The Phenyl Group: The presence of the Si-Phenyl bond is the most significant contributor to the enhanced thermal stability compared to its fully methylated analogue, hexamethyldisiloxane. The phenyl group's steric bulk and electronic effects are thought to inhibit the "back-biting" or intramolecular cyclization reactions that are a common degradation pathway for siloxanes.[1] It is well-established that incorporating phenyl groups into the siloxane backbone increases the onset temperature of degradation.[2]

-

The Siloxane Backbone: The inherent strength and flexibility of the Si-O-Si linkage provide a robust foundation for the molecule. However, this flexibility can also facilitate rearrangements and degradation under thermal stress.

-

Absence of Catalytic Impurities: The thermal degradation of siloxanes can be significantly accelerated by the presence of acidic or basic impurities, which can catalyze the scission and rearrangement of the siloxane bonds. Therefore, the purity of the material is a critical factor in its thermal performance.

Experimental Assessment of Thermal Stability

A thorough evaluation of the thermal stability of this compound necessitates the use of advanced thermoanalytical techniques. The two primary methods employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the most direct method for determining the decomposition temperature of a material.

Experimental Protocol for TGA:

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Place a small, representative sample (typically 5-10 mg) of this compound into an inert crucible (e.g., alumina or platinum).

-

Atmosphere: Purge the furnace with a high-purity inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).[1]

-

Data Analysis: Record the mass loss as a function of temperature. The key parameters to determine are the onset temperature of decomposition, the temperature of maximum rate of mass loss (from the derivative of the TGA curve, DTG), and the residual mass at the end of the experiment. The temperature at which 5% mass loss occurs (Td5) is a common metric for thermal stability.[3]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. While not a direct measure of decomposition, it can detect thermal events such as phase transitions and the onset of exothermic or endothermic degradation processes.

Experimental Protocol for DSC:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh a small sample (typically 2-5 mg) of this compound into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

-

Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) within the DSC cell.

-

Temperature Program: Heat the sample at a controlled rate (e.g., 10°C/min) over the desired temperature range. To study low-temperature behavior, a cooling and subsequent heating cycle can be employed.[4]

-

Data Analysis: Analyze the resulting thermogram for endothermic or exothermic peaks that may correspond to thermal events preceding or accompanying decomposition.

Expected Thermal Decomposition Data

| Parameter | Expected Value Range | Atmosphere | Notes |

| Td5 (5% Mass Loss) | 350 - 450 °C | Inert (N2 or Ar) | The presence of the phenyl group significantly increases the thermal stability compared to non-phenylated siloxanes. Phenyl-substituted polysiloxanes often exhibit Td5 values in this range.[3][5] |

| Td10 (10% Mass Loss) | 400 - 500 °C | Inert (N2 or Ar) | |

| Temperature of Maximum Decomposition Rate (Tmax) | 450 - 550 °C | Inert (N2 or Ar) | This corresponds to the peak of the derivative thermogravimetric (DTG) curve. |

| Residual Mass @ 800°C | < 10% | Inert (N2 or Ar) | In an inert atmosphere, degradation primarily leads to volatile products. A small amount of silicon carbide or oxycarbide residue may form. |

Degradation Mechanisms and Pathways

The thermal degradation of this compound in an inert atmosphere is a complex process that likely involves several competing pathways. The primary degradation products are expected to be volatile cyclic siloxanes and benzene.[2]

Proposed Degradation Pathway

A plausible degradation mechanism involves the homolytic cleavage of the Si-Cphenyl bond, which is generally the weakest bond in the molecule under thermal stress, followed by intramolecular rearrangement and fragmentation.

References

- 1. Improving the thermal stability of poly[methyl(trifluoropropyl)siloxane] by introducing diphenylsiloxane units - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Preparation of phenyl-substituted open-cage silsesquioxane-pendant polysiloxanes and their thermal and optical properties - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY01460J [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 1,1,1,3,3-Pentamethyl-3-phenyldisiloxane in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 1,1,1,3,3-Pentamethyl-3-phenyldisiloxane. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of its solubility, offering predictive insights and detailed experimental protocols for verification.

Introduction: Understanding this compound

This compound is a member of the siloxane family, characterized by a backbone of alternating silicon and oxygen atoms. Its chemical structure, featuring both nonpolar methyl groups and a moderately polar phenyl group, imparts a unique solubility profile. This compound and its analogs are utilized in various applications, including as intermediates in the synthesis of silicone polymers, for surface modification to create hydrophobic coatings, and in cosmetic formulations for their texture-enhancing properties.[1] A thorough understanding of its solubility is paramount for its effective application and for the design of new materials and formulations.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₀OSi₂ | [2] |

| Molecular Weight | 224.45 g/mol | [2] |

| LogP (Octanol-Water Partition Coefficient) | 2.9502 | [2] |

| Hydrogen Bond Acceptors | 1 | [2][3] |

| Hydrogen Bond Donors | 0 | [2][3] |

The LogP value suggests a preference for lipophilic (oil-like) environments over aqueous ones. The single hydrogen bond acceptor (the oxygen atom in the siloxane linkage) and absence of hydrogen bond donors indicate that its interactions with protic solvents will be limited.

Predictive Solubility Profile

Table of Predicted Solubility:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar, Aliphatic | Hexane, Heptane, Cyclohexane | High | The pentamethylsilyl groups will interact favorably with the nonpolar hydrocarbon chains of these solvents. |

| Nonpolar, Aromatic | Toluene, Xylene, Benzene | Very High | The phenyl group on the disiloxane will have strong affinity for aromatic solvents through pi-pi stacking interactions, in addition to the favorable interactions of the methyl groups. |

| Slightly Polar, Aprotic | Diethyl Ether, Tetrahydrofuran (THF) | High | The ether oxygen in these solvents can interact with the siloxane backbone, and the overall low polarity is compatible with the rest of the molecule. |

| Moderately Polar, Aprotic | Dichloromethane (DCM), Chloroform | Moderate to High | The polarity of these solvents is suitable for dissolving molecules with mixed polarity. |

| Polar, Aprotic | Acetone, Ethyl Acetate, Acetonitrile | Moderate to Low | While some interaction is possible, the high polarity of these solvents may not be ideal for the nonpolar portions of the disiloxane. |

| Polar, Protic | Methanol, Ethanol, Isopropanol | Low | The lack of hydrogen bond donors on the disiloxane limits its ability to interact favorably with the strong hydrogen bonding network of alcohols. |

| Highly Polar, Protic | Water | Very Low | The hydrophobic nature of the methyl and phenyl groups will lead to very poor solubility in water. |

Theoretical Framework for Solubility: A Deeper Dive

The solubility of a solute in a solvent is governed by the change in Gibbs free energy of the system upon mixing. For dissolution to be favorable, this change must be negative. This can be qualitatively understood through concepts like the Hansen Solubility Parameters (HSP), which divide the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[5]

A solute is most likely to dissolve in a solvent with a similar HSP profile. While the exact HSP values for this compound are not published, we can infer its characteristics:

-

Dispersion (δD): Due to the presence of numerous methyl groups and a phenyl group, the dispersion forces will be significant.

-

Polar (δP): The Si-O-Si linkage and the phenyl group contribute to a moderate polar character.

-

Hydrogen Bonding (δH): With only a single hydrogen bond acceptor and no donors, this component will be very low.

This profile suggests that solvents with moderate to high δD, low to moderate δP, and low δH will be the most effective at dissolving this compound. This aligns with the predictions in the table above, where nonpolar aromatic and aliphatic solvents are expected to be excellent choices.

Experimental Determination of Solubility: A Validated Protocol

To obtain precise and accurate solubility data, a robust experimental methodology is essential. The isothermal shake-flask method is a widely accepted technique for determining equilibrium solubility.[6]

Objective:

To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials and Equipment:

-

This compound (purity ≥95%)[2]

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Gas Chromatograph with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)

Experimental Workflow Diagram:

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Step-by-Step Procedure:

-

Preparation of Saturated Solutions:

-

To a series of vials, add a known volume of the desired organic solvent.

-

Add an excess amount of this compound to each vial to ensure that a solid phase remains at equilibrium.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium. A preliminary kinetic study can determine the minimum time required to reach equilibrium.

-

-

Sampling and Sample Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.

-

Weigh the volumetric flask containing the filtered solution to determine the mass of the solution.

-

Dilute the filtered solution with the same solvent to a known volume that falls within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the diluted sample solution using a calibrated GC-FID or GC-MS method. Several analytical methods for siloxanes have been established.[7]

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample solution from the calibration curve.

-

-

Data Reporting:

-

Calculate the concentration of this compound in the original saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL), moles per liter (mol/L), or weight percent (wt%).[6]

-

Report the temperature at which the solubility was determined.

-

Logical Framework for Solvent Selection

The choice of a suitable solvent is critical for various applications, from reaction chemistry to formulation and purification. The following diagram illustrates a logical workflow for selecting an appropriate solvent system based on the desired application.

Caption: Logical Workflow for Solvent Selection.

Conclusion

While a comprehensive, publicly available database for the solubility of this compound is lacking, a strong predictive understanding can be derived from its physicochemical properties. Its mixed polarity, with dominant nonpolar characteristics, suggests high solubility in nonpolar aliphatic and aromatic solvents, and progressively lower solubility in more polar solvent systems. For applications requiring precise solubility data, the detailed isothermal shake-flask protocol provided in this guide offers a robust and reliable method for experimental determination. By combining theoretical prediction with empirical validation, researchers and developers can confidently select and optimize solvent systems for their specific needs.

References

An In-depth Technical Guide to the NMR Spectra Analysis of 1,1,1,3,3-Pentamethyl-3-phenyldisiloxane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1,3,3-Pentamethyl-3-phenyldisiloxane is an organosilicon compound characterized by the presence of both trimethylsilyl and dimethylphenylsilyl groups linked by an oxygen atom. This structure imparts a unique combination of properties, making it and similar siloxanes valuable in various scientific and industrial applications, including as protecting groups in organic synthesis, components in silicone polymers, and as reference standards. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such compounds. This guide provides a detailed analysis of the ¹H, ¹³C, and ²⁹Si NMR spectra of this compound, offering insights into spectral interpretation and experimental considerations.

Molecular Structure and NMR-Active Nuclei

The core structure of this compound, with the systematic numbering used for NMR assignments, is depicted below. The molecule possesses several NMR-active nuclei: ¹H, ¹³C, and ²⁹Si, each providing unique structural information.

Caption: Molecular structure of this compound.

Experimental Protocol: NMR Sample Preparation

The quality of NMR spectra is highly dependent on the sample preparation. For organosilicon compounds like this compound, which are typically non-polar, a deuterated solvent such as chloroform-d (CDCl₃) is commonly used.

Step-by-Step Protocol:

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

-

Dissolution: Gently swirl the vial to ensure the compound is fully dissolved. The solution should be clear and free of any particulate matter.

-

Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any suspended particles, transfer the solution into a clean, dry 5 mm NMR tube.

-

Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm for ¹H, ¹³C, and ²⁹Si). However, modern spectrometers can also reference the spectrum to the residual solvent peak.

-

Capping and Labeling: Cap the NMR tube securely and label it clearly. Before inserting into the spectrometer, wipe the outside of the tube clean.

Caption: Workflow for NMR sample preparation.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is relatively simple and provides key information about the proton environments in the molecule.

Expected ¹H NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.55-7.50 | Multiplet | 2H | Ortho-protons of the phenyl group |

| ~7.40-7.30 | Multiplet | 3H | Meta- and para-protons of the phenyl group |

| ~0.30 | Singlet | 6H | Methyl protons on Si attached to the phenyl group |

| ~0.10 | Singlet | 9H | Methyl protons on the trimethylsilyl group |

Interpretation:

-

Aromatic Region (7.30-7.55 ppm): The protons on the phenyl group are deshielded due to the ring current effect and appear in the aromatic region of the spectrum. The ortho-protons are typically shifted slightly downfield compared to the meta- and para-protons due to their proximity to the silicon atom. These signals will appear as complex multiplets due to proton-proton coupling within the aromatic ring.

-

Aliphatic Region (0.10-0.30 ppm): The methyl protons attached to the silicon atoms are highly shielded and appear upfield, close to the TMS reference signal. The two distinct silicon environments give rise to two separate signals. The methyl protons on the silicon atom also bonded to the phenyl group (~0.30 ppm) are slightly less shielded than the protons of the trimethylsilyl group (~0.10 ppm). This is due to the weak electron-withdrawing nature of the phenyl group compared to a methyl group. Both signals are expected to be sharp singlets as there are no adjacent protons to couple with.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Expected ¹³C NMR Data:

| Chemical Shift (δ) ppm | Assignment |

| ~138 | C-ipso of the phenyl group (attached to Si) |

| ~133 | C-ortho of the phenyl group |

| ~129 | C-para of the phenyl group |

| ~128 | C-meta of the phenyl group |

| ~1.0 | Methyl carbons on Si attached to the phenyl group |

| ~0.8 | Methyl carbons on the trimethylsilyl group |

Interpretation:

-

Aromatic Region (128-138 ppm): Four distinct signals are expected for the phenyl group. The ipso-carbon (attached to the silicon) is typically found at the most downfield position in this region. The ortho, meta, and para carbons will have distinct chemical shifts.

-

Aliphatic Region (0.8-1.0 ppm): Similar to the ¹H NMR, two distinct signals are expected for the methyl carbons attached to the two different silicon atoms. The methyl carbons on the silicon bonded to the phenyl group are expected to be slightly deshielded compared to the methyl carbons of the trimethylsilyl group.

²⁹Si NMR Spectral Analysis

²⁹Si NMR spectroscopy is a powerful technique for characterizing organosilicon compounds, as the chemical shifts are highly sensitive to the substituents on the silicon atom.[1]

Expected ²⁹Si NMR Data:

| Chemical Shift (δ) ppm | Assignment |

| ~ -0.5 | Si atom of the dimethylphenylsilyl group |

| ~ 7.7 | Si atom of the trimethylsilyl group |

Interpretation:

The ²⁹Si NMR spectrum will show two distinct signals corresponding to the two silicon atoms in different chemical environments. The silicon atom bonded to the phenyl group is expected to be more shielded (appear at a lower ppm value) compared to the silicon atom of the trimethylsilyl group. This is a general trend observed in siloxanes where substitution of a methyl group with a phenyl group leads to an upfield shift in the ²⁹Si NMR spectrum.[1]

The Causality Behind Experimental Choices

-

Choice of Solvent: CDCl₃ is an excellent choice as it is a common, relatively non-polar solvent that readily dissolves the non-polar this compound. Its residual proton and carbon signals do not overlap with the signals of interest in this molecule. The choice of solvent is critical as solvent-solute interactions can influence chemical shifts.[2][3]

-

Use of TMS: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H, ¹³C, and ²⁹Si NMR. Its protons, carbons, and silicon nucleus are highly shielded, so its signal appears upfield of most other signals, preventing overlap.

Self-Validating Systems in NMR Protocols

A robust NMR protocol should have internal checks to ensure data accuracy.

-

Integration Ratios: In the ¹H NMR spectrum, the integration of the signals should correspond to the ratio of the number of protons in each environment (e.g., 2:3:6:9 for ortho-phenyl:meta/para-phenyl:Si(Ph)Me₂:SiMe₃). This confirms the correct assignment and purity of the sample.

-

Consistent Referencing: Using a consistent internal standard (TMS) or referencing to the solvent peak ensures that spectra are comparable across different experiments and instruments.

-

Correlation Spectroscopy: For more complex molecules, 2D NMR experiments like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to definitively correlate proton-proton and proton-carbon connectivities, respectively, thus validating the structural assignments.

Conclusion

The NMR spectral analysis of this compound is a straightforward yet powerful application of modern spectroscopic techniques for structural verification. By systematically analyzing the ¹H, ¹³C, and ²⁹Si NMR spectra, researchers can gain a comprehensive understanding of the molecular structure and confirm the identity and purity of the compound. The principles and protocols outlined in this guide are broadly applicable to the characterization of a wide range of organosilicon compounds, making them a valuable resource for professionals in research and development.

References

key characteristics of pentamethyl phenyldisiloxane

An In-Depth Technical Guide to Pentamethyl Phenyldisiloxane: Properties, Characterization, and Applications

Introduction

Pentamethyl phenyldisiloxane (CAS No. 14920-92-4) is an organosilicon compound that stands at the intersection of materials science and advanced chemical synthesis.[1][2] As a member of the disiloxane family, its molecular architecture is distinguished by a flexible silicon-oxygen-silicon (siloxane) backbone. The strategic placement of five methyl groups and a single phenyl group imparts a unique combination of properties, including thermal stability, hydrophobicity, and a distinct refractive index. This guide, prepared for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of pentamethyl phenyldisiloxane, moving from its fundamental physicochemical properties to its analytical characterization, synthesis, and potential applications. The insights herein are grounded in established scientific principles to empower its effective use in research and development.

Molecular Architecture and Physicochemical Properties

The utility of any chemical compound is fundamentally derived from its structure. Pentamethyl phenyldisiloxane is an asymmetrical siloxane, featuring a trimethylsilyl group on one side of the central oxygen atom and a dimethylphenylsilyl group on the other. This arrangement is key to its physical and chemical behavior.

Chemical Identity

Caption: Chemical structure of pentamethyl phenyldisiloxane.

Physicochemical Data

The physical properties of pentamethyl phenyldisiloxane are summarized below. These characteristics are critical for predicting its behavior in various solvents and thermal conditions, which is essential for designing experimental setups, purification procedures, and formulation strategies.

| Property | Value | Source |

| Molecular Weight | 224.4469 g/mol | [1][2] |

| Formula | C₁₁H₂₀OSi₂ | [1][2] |

| Appearance | Colorless Liquid | Assumed from similar compounds |

| Enthalpy of Vaporization (ΔvapH) | 48.2 kJ/mol | [3] |

| Octanol/Water Partition Coefficient (logPoct/wat) | 5.38 | [3] |

Spectroscopic and Analytical Characterization

Verifying the identity and purity of a compound is a cornerstone of scientific integrity. For pentamethyl phenyldisiloxane, a combination of NMR, IR, and Mass Spectrometry provides a definitive analytical fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic and organosilicon compounds.[4][5]

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signal regions:

-

A singlet corresponding to the nine protons of the trimethylsilyl group (-Si(CH₃)₃).

-

A singlet corresponding to the six protons of the dimethylsilyl group (-Si(CH₃)₂).

-

A multiplet in the aromatic region (approx. 7.2-7.6 ppm) corresponding to the five protons of the phenyl group.

-

-

¹³C NMR: The carbon NMR spectrum will provide complementary information, confirming the presence of the different carbon environments:

-

A signal for the methyl carbons of the trimethylsilyl group.

-

A signal for the methyl carbons of the dimethylsilyl group.

-

Multiple signals in the aromatic region for the carbons of the phenyl ring (ipso, ortho, meta, para).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.[6] Key expected vibrational bands for pentamethyl phenyldisiloxane include:

| Wavenumber (cm⁻¹) | Vibration | Significance |

| ~2960 | C-H stretch (methyl) | Confirms the presence of Si-CH₃ groups. |

| ~1260 | Si-CH₃ deformation | A characteristic peak for methylsilicon compounds. |

| ~1060 | Si-O-Si stretch | Confirms the presence of the siloxane backbone. |

| ~1430, ~1120 | Si-Phenyl vibrations | Indicates the phenyl group is directly attached to silicon. |

| ~3070, ~1600 | C-H, C=C stretch (aromatic) | Confirms the presence of the phenyl ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[4] For pentamethyl phenyldisiloxane, electron ionization (EI-MS) would likely show:

-

Molecular Ion Peak (M⁺): A peak at m/z = 224, corresponding to the intact molecule.[1]

-

Key Fragments: Common fragmentation pathways for siloxanes involve cleavage of Si-C and Si-O bonds. Expected fragments would include [M-15]⁺ (loss of a methyl group) and other characteristic silyl cations. The NIST WebBook provides reference mass spectrum data for this compound.[1][2]

Synthesis and Reactivity

A robust and reproducible synthetic protocol is essential for obtaining high-purity material for research. The synthesis of asymmetrical disiloxanes like pentamethyl phenyldisiloxane is typically achieved through a condensation reaction.

General Synthetic Strategy

The most common approach involves the reaction of a silanol with a chlorosilane in the presence of a base (to neutralize the HCl byproduct). In this case, reacting dimethylphenylsilanol with trimethylchlorosilane is a logical and efficient pathway.

Caption: General workflow for the synthesis of pentamethyl phenyldisiloxane.

Experimental Protocol: Synthesis via Condensation

This protocol is a self-validating system; the purity of the final product is confirmed by the analytical methods described in Section 2.

-

Reagent Preparation: To a flame-dried, three-neck flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add dimethylphenylsilanol (1.0 eq) and a suitable solvent such as toluene. Add a stoichiometric amount of a base, like pyridine (1.1 eq), to act as an acid scavenger.

-

Reaction: Cool the mixture in an ice bath. Slowly add trimethylchlorosilane (1.05 eq) dropwise via the dropping funnel over 30 minutes. The formation of a white precipitate (pyridine hydrochloride) will be observed.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting silanol.

-

Workup: Once the reaction is complete, filter the mixture to remove the precipitated salt. Wash the filtrate with deionized water to remove any remaining base, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by fractional distillation under vacuum to yield the pure pentamethyl phenyldisiloxane as a colorless liquid.

-

Verification: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR, and MS as detailed previously.

Chemical Reactivity and Stability

Pentamethyl phenyldisiloxane is generally stable under normal conditions.[7] However, the siloxane (Si-O-Si) bond can be susceptible to cleavage under strong acidic or basic conditions, leading to hydrolysis and rearrangement. The presence of bulky methyl and phenyl groups provides some steric protection, enhancing its stability compared to less substituted siloxanes. It is incompatible with strong oxidizing agents.[7]

Applications in Research and Development

The unique properties of pentamethyl phenyldisiloxane make it a valuable molecule in several advanced fields.

Role in Advanced Materials Science

The incorporation of phenyl groups into a polysiloxane backbone is a well-established strategy to enhance thermal stability and modify the refractive index of silicone polymers.[8] Pentamethyl phenyldisiloxane can serve as a chain terminator or a co-monomer in the synthesis of specialty silicones. These phenyl-containing silicones are desirable for applications requiring high performance, such as:

-

High-temperature stable fluids and lubricants.

-

Optical encapsulants for LEDs and other electronic components.

-

Gas chromatography stationary phases.

Potential Utility in Medicinal Chemistry and Drug Development